molecular formula C14H20BrNO B5850640 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine

Cat. No.: B5850640
M. Wt: 298.22 g/mol
InChI Key: UOOLBVKZAMKPTA-UHFFFAOYSA-N
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Description

1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine is an organic compound with the molecular formula C14H20BrNO This compound features a piperidine ring substituted with a 2-(2-bromo-4-methylphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with 2-chloroethylpiperidine under basic conditions to form the desired ether linkage, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or reduce the piperidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include azido or thiol-substituted derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated or reduced piperidine derivatives.

Scientific Research Applications

1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.

Comparison with Similar Compounds

  • 1-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine
  • 1-[2-(2-Fluoro-4-methylphenoxy)ethyl]piperidine
  • 1-[2-(2-Iodo-4-methylphenoxy)ethyl]piperidine

Comparison: 1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOLBVKZAMKPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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